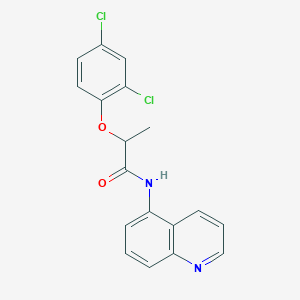![molecular formula C18H14Cl2N2O2S B278328 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278328.png)
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a promising target for cancer therapy.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide involves inhibition of CK2 activity. CK2 is a serine/threonine kinase that phosphorylates many proteins involved in cell growth and survival. Inhibition of CK2 leads to the dephosphorylation of these proteins, which can result in apoptosis and reduced tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide are mainly related to its inhibitory activity against CK2. Inhibition of CK2 can lead to the activation of several signaling pathways that promote apoptosis and reduce tumor growth. Additionally, CK2 inhibition has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide in lab experiments include its potent inhibitory activity against CK2 and its ability to induce apoptosis and reduce tumor growth. However, some limitations of this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide include the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the efficacy of this compound in combination with other anticancer agents and to determine the optimal dosing regimens for clinical use. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, should be explored.
Synthesemethoden
The synthesis of 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide involves several steps. The starting material is 2-chloro-5-nitrobenzoic acid, which is converted to the corresponding amide by reaction with propionyl chloride and ammonia. The resulting amide is then cyclized with 2-chlorobenzenethiol in the presence of a base to form the benzothiophene ring. The final step involves chlorination of the 3-position of the benzothiophene ring using thionyl chloride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential as an anticancer agent. CK2 is involved in many signaling pathways that promote cancer cell survival, and inhibition of this kinase has been shown to induce apoptosis and reduce tumor growth in preclinical models. Several studies have demonstrated the efficacy of this compound against various types of cancer, including breast, lung, and prostate cancer.
Eigenschaften
Produktname |
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide |
|---|---|
Molekularformel |
C18H14Cl2N2O2S |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-2-15(23)21-10-7-8-12(19)13(9-10)22-18(24)17-16(20)11-5-3-4-6-14(11)25-17/h3-9H,2H2,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
RYPULMPLUWGXDE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)thio]-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278247.png)
![3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278248.png)





![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)

![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278265.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)